N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide
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Overview
Description
N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide is a chemical compound with the molecular formula C14H19NO2. It is commonly known as Furanyl Fentanyl and belongs to the class of synthetic opioids. Furanyl Fentanyl has gained significant attention in recent years due to its potent analgesic effects and its potential for abuse.
Mechanism of Action
Furanyl Fentanyl exerts its analgesic effects by binding to the mu-opioid receptor and activating the G-protein coupled signaling pathway. This results in the inhibition of pain signaling pathways in the central nervous system, leading to pain relief. Furanyl Fentanyl has a higher affinity for the mu-opioid receptor than morphine, which makes it more potent.
Biochemical and Physiological Effects:
Furanyl Fentanyl has been found to produce a range of biochemical and physiological effects. It has been shown to cause respiratory depression, sedation, and euphoria. Furanyl Fentanyl can also cause nausea, vomiting, and constipation. Long-term use of Furanyl Fentanyl can lead to physical dependence and addiction.
Advantages and Limitations for Lab Experiments
Furanyl Fentanyl has several advantages for lab experiments. It is a potent analgesic that can be used to investigate the mechanisms of opioid receptor activation. Furanyl Fentanyl is also readily available for research purposes. However, the use of Furanyl Fentanyl in lab experiments is limited by its potential for abuse and its adverse effects on respiratory function.
Future Directions
There are several future directions for the research on Furanyl Fentanyl. One area of research is the development of new analgesics that have improved efficacy and safety profiles. Another area of research is the investigation of the mechanisms of opioid receptor activation and the development of new drugs that target specific opioid receptors. Additionally, there is a need for further research on the long-term effects of Furanyl Fentanyl use and its potential for addiction.
Synthesis Methods
Furanyl Fentanyl can be synthesized by reacting cyclopentanecarboxylic acid with N-(2-chloroethyl)-N-phenylpropanamide and furan-2-ylboronic acid in the presence of palladium catalysts. This reaction results in the formation of N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide. The synthesis of Furanyl Fentanyl is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Furanyl Fentanyl has been extensively studied for its analgesic properties. It has been found to be a potent agonist for the mu-opioid receptor, which is responsible for mediating pain relief. Furanyl Fentanyl has been used in various research studies to investigate the mechanisms of opioid receptor activation and to develop new analgesics with improved efficacy and safety profiles.
properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(11-7-4-8-15-11)13-12(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAIMZSZFNAMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide |
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